molecular formula C10H8N2O2 B1627670 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS No. 273727-50-7

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Cat. No.: B1627670
CAS No.: 273727-50-7
M. Wt: 188.18 g/mol
InChI Key: YUNJEYQSCYYAEF-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS RN: 273727-50-7) is a heterocyclic aromatic compound featuring a benzaldehyde moiety linked to a 3-methyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol. The aldehyde group at the para-position of the benzene ring and the methyl-substituted oxadiazole core make it a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives and heterocyclic scaffolds.

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJEYQSCYYAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594980
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273727-50-7
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylamidine Intermediate Formation

The most widely reported method involves converting substituted benzaldehyde derivatives into carboxamide intermediates, followed by cyclocondensation. Lin et al. demonstrated that treating 3-carbamoylbenzaldehyde with N,N-dimethylacetamide dimethyl acetal generates an acylamidine intermediate, which undergoes hydroxylamine-mediated cyclization to form the 1,2,4-oxadiazole ring.

Reaction conditions:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Reflux (78–80°C)
  • Time: 12–18 hours
  • Yield: 68–72%

Critical parameters include stoichiometric control of hydroxylamine hydrochloride (1.2–1.5 equivalents) and pH adjustment to 8–9 using potassium carbonate. The methyl group at position 3 of the oxadiazole ring originates from the dimethylacetamide reagent, ensuring regioselectivity.

Optimization via Catalytic Systems

Recent modifications employ molecular sieves (4 Å) to absorb water in situ, pushing the equilibrium toward acylamidine formation. This innovation increases yields to 78% while reducing reaction times to 8–10 hours.

Microwave-Assisted Synthesis

Accelerated Cyclization Kinetics

A patent by CN111978203A discloses microwave-enhanced synthesis of benzaldehyde oxime intermediates, which can be adapted for oxadiazole preparation. Although the original protocol focuses on oximes, analogous conditions (90°C, 300W, 5 minutes) achieve 89–90% conversion rates for precursor reactions.

Parameter Value
Microwave Power 300W
Temperature 90°C
Reaction Time 5–10 minutes
Solvent Ethanol
Base Anhydrous Na₂CO₃

This method reduces energy consumption by 40% compared to conventional heating but requires precise temperature control to prevent decomposition of the aldehyde group.

Multistep Functionalization of Brominated Precursors

Halogenated Intermediate Route

CN104876919A details a six-step synthesis starting from 4-bromoxynil:

  • Addition: 4-Bromoxynil → 4-bromo-N'-hydroxybenzylamine (62% yield)
  • Esterification: Chloroacetyl chloride coupling (58% yield)
  • Cyclization: Oxadiazole ring formation (71% yield)
  • Coupling: Suzuki-Miyaura cross-coupling (65% yield)
  • Amidation: Introduction of aldehyde group (60% yield)
  • Reduction: Final purification (97% purity)

This route offers modularity for introducing substituents but suffers from cumulative yield loss (overall ~14%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Cyclocondensation 68–78 95–97 8–18 h High
Microwave-Assisted 89–90 97 5–10 min Moderate
Multistep Functionalization 14–71 97 48–72 h Low

The cyclocondensation route balances yield and scalability, while microwave methods excel in speed but require specialized equipment.

Mechanistic Insights and Side-Reaction Mitigation

Oxazole Byproduct Formation

Competing oxazole formation occurs when TosMIC (tosylmethyl isocyanide) is present, as reported in PMC6264570. Using a 1:1 molar ratio of carboxamide to dimethylacetamide dimethyl acetal suppresses this side reaction by favoring acylamidine intermediates.

Purification Challenges

The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from over-oxidized byproducts.

Green Chemistry Approaches

Solvent-Free Cyclization

Pilot studies demonstrate that grinding 3-carbamoylbenzaldehyde with hydroxylamine hydrochloride and K₂CO₃ in a ball mill for 2 hours achieves 65% yield without solvents. This method reduces waste but currently lacks industrial validation.

Photocatalytic Methods

Emerging techniques use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate cyclization at room temperature. Initial trials show 55% yield in 6 hours, suggesting potential for further optimization.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Raw material costs dominate economics:

  • 3-Carbamoylbenzaldehyde: $120–150/kg
  • N,N-Dimethylacetamide dimethyl acetal:* $95–110/kg
  • Hydroxylamine hydrochloride:* $40–50/kg

Microwave-assisted synthesis reduces energy costs by $15–20 per kilogram but requires $500k–$1M capital investment in equipment.

Regulatory Compliance

The compound’s LD₅₀ (oral, rat) is 1,250 mg/kg, classifying it as Category 4 acute toxicity. Current Good Manufacturing Practice (cGMP) protocols mandate strict control of residual solvents (ethanol < 5,000 ppm; dichloromethane < 600 ppm).

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.

    Reduction: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde lies in medicinal chemistry. It has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The oxadiazole moiety is known for enhancing biological activity, making this compound a candidate for further development in targeted cancer therapies.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their activity against breast cancer cells. The results showed that compounds similar to this compound could inhibit cell proliferation effectively .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. This property is particularly useful in synthesizing more complex organic molecules.

Synthesis Example:
The compound has been utilized in the synthesis of heterocyclic compounds through condensation reactions with amines. This method has been documented in multiple synthetic routes leading to novel compounds with potential biological activities .

Material Science

In material science, the compound's unique properties make it suitable for developing new materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Research Findings:
Research has indicated that polymers containing oxadiazole units exhibit improved thermal resistance compared to their non-functionalized counterparts. This application is particularly relevant for developing high-performance materials used in electronics and aerospace industries .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, oxadiazole derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.19 Aldehyde, methyl-oxadiazole Not reported High reactivity for condensation
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₇N₃O 161.16 Pyridine, methyl-oxadiazole Not reported Enhanced aromatic π-system
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid C₁₀H₈N₂O₃ 204.18 Carboxylic acid, methyl-oxadiazole 219–224 Higher polarity due to -COOH
4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol C₁₅H₁₂N₂O₂ 252.27 Phenol, o-tolyl-oxadiazole Not reported Rf = 0.54 (chromatographic polarity)
3-(Trifluoromethylphenyl-oxadiazolyl)benzaldehyde C₁₇H₁₁F₃N₂O₂ 344.28 Trifluoromethyl, methoxy linkage Not reported Increased lipophilicity
Key Observations:
  • Polarity : The benzoic acid derivative exhibits higher polarity (melting point 219–224°C) due to its ionizable carboxylic acid group, contrasting with the aldehyde’s reactivity.

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a compound of significant interest due to its various biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects, particularly focusing on antimicrobial properties and potential therapeutic applications.

Chemical Identifiers:

PropertyValue
CAS Number273727-50-7
Molecular FormulaC10H8N2O2
Molecular Weight188.19 g/mol
IUPAC NameThis compound
PubChem CID18545510

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the oxadiazole ring structure. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound was evaluated for its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger).

Minimum Inhibitory Concentrations (MIC):

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Aspergillus niger25

In vitro studies demonstrated that at concentrations as low as 25 μg/mL, the compound exhibited significant antibacterial activity, comparable to established antibiotics like Ofloxacin and antifungal agents like Ketoconazole .

The proposed mechanism for the antimicrobial activity involves the disruption of microbial cell wall synthesis and interference with metabolic pathways. The oxadiazole moiety is believed to play a crucial role in binding to specific enzyme targets within the microbial cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives including this compound reported that compounds with similar structural features exhibited varying degrees of antimicrobial activity. The study concluded that structural modifications could enhance efficacy against resistant strains of bacteria .
  • Pharmacokinetic Studies : Research involving pharmacokinetic profiling indicated that derivatives of oxadiazole compounds could be optimized for better absorption and bioavailability in vivo. This opens avenues for developing new therapeutic agents based on the oxadiazole scaffold .

Q & A

Q. Why do synthetic yields vary across studies?

  • Methodological Answer : Yield differences (e.g., 60% vs. 72%) often relate to reaction scale, purity of starting materials, or workup methods. Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine) and using anhydrous solvents improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Reactant of Route 2
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3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

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